Cas no 901044-74-4 (8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

8-Ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic organic compound featuring a pyrazoloquinoline core with ethyl and p-tolyl substituents. Its fused polycyclic structure contributes to notable photophysical and electronic properties, making it a candidate for applications in optoelectronic materials and organic semiconductors. The compound's rigid aromatic framework enhances thermal and chemical stability, while the substituted groups allow for tunable solubility and intermolecular interactions. Its synthesis typically involves multi-step condensation and cyclization reactions. Researchers may explore its utility in light-emitting diodes (OLEDs), sensors, or as a fluorescent probe due to its potential for high quantum yield and Stokes shift. Further studies may focus on optimizing its performance in device integration.
8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline structure
901044-74-4 structure
Product Name:8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
CAS No:901044-74-4
MF:C26H23N3
MW:377.480925798416
CID:6423944
PubChem ID:20852509
Update Time:2025-06-09

8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
    • F3407-1227
    • 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
    • 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
    • AKOS001796657
    • 8-ethyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
    • 901044-74-4
    • Inchi: 1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3
    • InChI Key: BAFPODYFJWGQAG-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(C)=CC=2)C2C3C=C(CC)C=CC=3N=CC=2C(C2C=CC(C)=CC=2)=N1

Computed Properties

  • Exact Mass: 377.189197746g/mol
  • Monoisotopic Mass: 377.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 30.7Ų

8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline Pricemore >>

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Additional information on 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo4,3-cquinoline

Introduction to 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901044-74-4)

8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901044-74-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the 8-ethyl substituent and the 1,3-bis(4-methylphenyl) groups, contribute to its distinct chemical properties and biological activities.

The pyrazolo[4,3-c]quinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Recent studies have highlighted the potential of this scaffold in the development of novel drugs for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The 8-ethyl substituent and the 1,3-bis(4-methylphenyl) groups are crucial for modulating the compound's pharmacological properties, such as solubility, stability, and target specificity.

In terms of chemical synthesis, 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process involving the condensation of appropriate starting materials. The synthesis typically involves the formation of a pyrazole ring followed by the introduction of the quinoline moiety and subsequent functionalization to achieve the desired substituents. Advanced synthetic methods and catalysts have been developed to improve the efficiency and yield of this process, making it more accessible for large-scale production.

The biological activities of 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves multiple pathways, such as inhibition of cell cycle progression and induction of apoptosis. Additionally, studies have demonstrated that this compound has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators.

One of the key areas of interest in the research on 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is its potential as a lead compound for drug development. Preclinical studies have shown promising results in animal models of cancer and inflammation. For instance, in mouse models of breast cancer, treatment with this compound led to significant tumor regression without major side effects. These findings suggest that 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline could be a valuable candidate for further clinical evaluation.

Pharmacokinetic studies have also been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. These studies have revealed that the compound has favorable pharmacokinetic profiles with good oral bioavailability and a reasonable half-life. This makes it a suitable candidate for oral administration in therapeutic applications.

In conclusion, 8-ethyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901044-74-4) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive lead for the development of novel drugs targeting various diseases. Ongoing research continues to explore its full therapeutic potential and optimize its properties for clinical use.

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